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Compound of Interest

Compound Name: Ogerin analogue 1

Cat. No.: B12042187 Get Quote

An In-Depth Technical Guide to Ogerin and its Analogue MS48107: Potent Modulators of

GPR68

This technical guide provides a comprehensive overview of Ogerin and its potent analogue,

MS48107 (Ogerin analogue 1), which are crucial chemical tools for studying the G protein-

coupled receptor 68 (GPR68). This document is intended for researchers, scientists, and drug

development professionals, offering detailed information on their chemical properties, biological

activities, and experimental applications.

Core Compounds
A detailed summary of the chemical and physical properties of Ogerin and its analogue,

MS48107, is presented below. While "Ogerin analogue 1" is not a standardized nomenclature,

the scientific literature points to MS48107 as a key, well-characterized, and more potent

successor to Ogerin.

Property Ogerin
MS48107 (Ogerin analogue
1)

CAS Number 1309198-71-7 2375070-79-2

Molecular Formula C₁₇H₁₇N₅O C₂₃H₂₀FN₅O₂

Molecular Weight 307.35 g/mol 417.44 g/mol

Synonyms ZINC67740571 Compound 71
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Biological Activity and Quantitative Data
Ogerin and MS48107 are positive allosteric modulators (PAMs) of GPR68, a proton-sensing

receptor. They enhance the receptor's sensitivity to its endogenous ligand, H⁺.

Ogerin: A Selective GPR68 PAM
Ogerin selectively modulates GPR68 activity, demonstrating biased agonism. It potentiates the

Gαs signaling pathway while inhibiting Gαq-mediated pathways.[1] This activity makes it a

valuable tool for dissecting the distinct signaling cascades downstream of GPR68.

Parameter Value Target/System

pEC₅₀ 6.83
GPR68 (positive allosteric

modulation)[2]

Kᵢ (antagonist) 220 nM A₂A Receptor[2]

Kᵢ (antagonist) 736 nM 5-HT₂B Receptor

Cellular Activity 50-150 µM

Inhibition of TGF-β induced

myofibroblast differentiation in

PHLFs[2]

In Vivo Dose 10 mg/kg (single IP injection)
Attenuation of contextual-

based fear memory in mice[3]

MS48107: A More Potent and Brain-Penetrant Ogerin
Analogue
MS48107 was developed through a structure-activity relationship (SAR) study of the Ogerin

scaffold and exhibits significantly enhanced allosteric modulatory activity at GPR68.[4][5] A key

advantage of MS48107 is its ability to cross the blood-brain barrier, making it suitable for in vivo

studies of GPR68 function in the central nervous system.[6]
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Parameter Value Target/System

Allosteric Activity 33-fold increase vs. Ogerin GPR68[4][5]

Kᵢ (antagonist) 219 nM (moderate affinity) 5-HT₂B Receptor[6][7]

EC₅₀ (weak agonist) 320 nM MT₁ Receptor[6][7]

EC₅₀ (weak partial agonist) 540 nM MT₂ Receptor[6][7]

In Vivo Dose 25 mg/kg (single IP injection)
High exposure in plasma and

brain of mice[6][7]

Brain/Plasma Exposure
>10 µM at 0.5h, maintained for

2h
Mice[6][7]

Signaling Pathways
Ogerin and MS48107 modulate GPR68 signaling, which is primarily activated by extracellular

protons (acidic pH). Their positive allosteric modulation enhances the Gαs pathway.
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Ogerin/MS48107 potentiate proton-induced GPR68-Gαs signaling.

Ogerin has also been shown to inhibit Transforming Growth Factor-beta (TGF-β) induced

myofibroblast differentiation.[1][8] This effect occurs at the transcriptional level without affecting

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/publication/334439844_Design_Synthesis_and_Characterization_of_Ogerin-Based_Positive_Allosteric_Modulators_for_G_Protein-Coupled_Receptor_68_GPR68
https://pubmed.ncbi.nlm.nih.gov/31298539/
https://www.medchemexpress.com/ms48107.html
https://www.immune-system-research.com/2020/12/26/ms48107-is-a-selective-gpr68-pam/
https://www.medchemexpress.com/ms48107.html
https://www.immune-system-research.com/2020/12/26/ms48107-is-a-selective-gpr68-pam/
https://www.medchemexpress.com/ms48107.html
https://www.immune-system-research.com/2020/12/26/ms48107-is-a-selective-gpr68-pam/
https://www.medchemexpress.com/ms48107.html
https://www.immune-system-research.com/2020/12/26/ms48107-is-a-selective-gpr68-pam/
https://www.medchemexpress.com/ms48107.html
https://www.immune-system-research.com/2020/12/26/ms48107-is-a-selective-gpr68-pam/
https://www.benchchem.com/product/b12042187?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9333254/
https://pubmed.ncbi.nlm.nih.gov/35901086/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12042187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the canonical SMAD signaling pathway.[1][8]
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Ogerin inhibits TGF-β-induced pro-fibrotic signaling.

Experimental Protocols
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Detailed methodologies for key experiments involving Ogerin and MS48107 are outlined below.

In Vitro: Inhibition of TGF-β Induced Myofibroblast
Differentiation
This protocol describes the use of Ogerin to study its anti-fibrotic effects in primary human lung

fibroblasts (PHLFs).

1. Cell Culture and Treatment:

Culture PHLFs in standard growth medium.

For experiments, seed cells and allow them to adhere overnight.

Starve cells in serum-free medium for 24 hours.

Treat cells with TGF-β (e.g., 1 ng/mL) in the presence or absence of Ogerin (50-150 µM) for

48-72 hours.[2] For studies at acidic pH, adjust the medium pH to 6.8.[1]

2. Western Blot Analysis for aSMA and Collagen:

After treatment, lyse the cells and quantify protein concentration.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe membranes with primary antibodies against alpha-smooth muscle actin (αSMA),

Collagen I, and a loading control (e.g., GAPDH).

Incubate with appropriate secondary antibodies and visualize bands using a

chemiluminescence detection system.

3. Gene Expression Analysis by qPCR:

Extract total RNA from treated cells.

Synthesize cDNA using a reverse transcription kit.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.medchemexpress.com/Ogerin.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9333254/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12042187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform quantitative PCR using primers for profibrotic genes (e.g., ACTA2, COL1A1) and a

housekeeping gene.

Analyze relative gene expression using the ΔΔCt method.

4. Analysis of Gαs Signaling:

To assess the activation of the Gαs pathway, treat cells with Ogerin (e.g., 150 µM) for a short

duration (e.g., 40 minutes).[2]

Perform Western blot analysis for phosphorylated CREB (pCREB) and total CREB.[1]

Experimental Workflow: Ogerin's effect on TGF-β induced fibrosis

Start: Culture PHLFs

Treat with TGF-β +/- Ogerin
(48-72h)

Analysis

Western Blot
(αSMA, Collagen, pCREB)

qPCR
(ACTA2, COL1A1)

End: Evaluate Anti-fibrotic Effect
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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